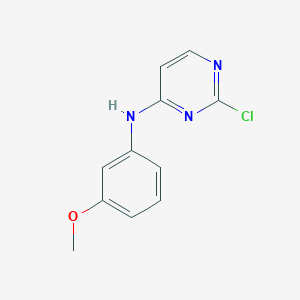

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine

CAS No.: 191728-86-6

Cat. No.: VC2271169

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191728-86-6 |

|---|---|

| Molecular Formula | C11H10ClN3O |

| Molecular Weight | 235.67 g/mol |

| IUPAC Name | 2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) |

| Standard InChI Key | LKXKUDIRTBOIPA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl |

| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl |

Introduction

Chemical Properties and Structure

Molecular and Structural Characteristics

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is defined by its molecular formula C11H10ClN3O and has a molecular weight of 235.67 g/mol. The compound features a heterocyclic pyrimidine core, which is a six-membered aromatic ring similar to benzene but with nitrogen atoms at positions 1 and 3 instead of carbon. This pyrimidine scaffold is connected to a 3-methoxyphenyl group through an amine linkage at position 4, while a chlorine atom occupies position 2 of the pyrimidine ring.

The 3-methoxyphenyl group, also known as m-anisidine when considered as an independent moiety, contributes to the compound's interaction with biological targets through potential hydrogen bonding and hydrophobic interactions. The presence of electron-donating and electron-withdrawing groups in specific positions significantly influences the compound's reactivity and biological properties .

Chemical Data and Properties

The following table summarizes the key chemical properties of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine:

| Property | Value |

|---|---|

| CAS Number | 191728-86-6 |

| Molecular Formula | C11H10ClN3O |

| Molecular Weight | 235.67 g/mol |

| Structural Classification | Pyrimidine derivative |

| Functional Groups | Chlorine, amine, methoxy |

| Research Application | Pharmaceutical research |

This combination of properties makes 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine a versatile compound with potential applications in various research fields, particularly in medicinal chemistry and drug development.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine typically involves multiple steps, beginning with the formation of the pyrimidine core followed by strategic substitution reactions to introduce the chlorine atom at position 2 and the 3-methoxyphenyl group at position 4 through an amine linkage. One documented approach involves the nucleophilic aromatic substitution between m-anisidine (3-methoxyaniline) and a dichloropyrimidine core structure .

In related synthetic routes, 4-amino-2,6-dichloropyrimidine has been reacted with appropriate anilines in 2-methoxyethanol under reflux conditions for approximately 15 hours . When m-anisidine is used as a reagent under similar conditions, both 2- and 2,6-disubstituted pyrimidines can be formed, which are typically separable by chromatography . This information provides valuable insights into potential synthetic strategies for 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine, although specific optimized conditions for this particular compound may require further investigation.

Advanced Synthetic Methodologies

More advanced synthetic approaches for similar compounds have employed microwave-assisted reactions, which offer advantages in terms of reduced reaction times and potentially higher yields . For instance, in the synthesis of related N-(4-methoxyphenyl)-N-methylthieno[3,2-d]pyrimidin-4-amine derivatives, microwave irradiation has been successfully applied to facilitate intramolecular cyclization steps .

The development of efficient and scalable synthetic routes for 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine remains an important area of research, as improved synthetic methodologies would enhance its accessibility for further biological evaluation and potential therapeutic applications .

Biological Activities

Antimicrobial Properties

Beyond anticancer applications, pyrimidine derivatives like 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine may exhibit antimicrobial effects against various pathogens. The heterocyclic structure enables interactions with microbial enzymes and cellular components, potentially disrupting essential processes required for microbial growth and survival. While specific antimicrobial data for 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is limited in the available search results, the general class of compounds suggests this potential application area.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine and related compounds is crucial for optimizing their biological activities. Research on analogous pyrimidine derivatives has indicated that modifications at key positions can significantly alter their biological profiles . The following factors have been identified as important determinants of activity:

-

The position of substituents on the aniline ring (ortho, meta, or para)

-

The electronic nature of these substituents (electron-donating vs. electron-withdrawing)

-

The presence of additional functional groups on the pyrimidine core

-

Modifications to the linking amine group

Comparison with Similar Compounds

Structural Analogues and Their Activities

To better understand the potential applications of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine, it is informative to compare it with structurally similar compounds that have been more extensively studied. One such compound is 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138), which differs in having the methoxy group at the para position rather than meta, an additional methyl group on the linking nitrogen, and a quinazoline core instead of a pyrimidine .

EP128265 has demonstrated potent apoptosis-inducing activity and inhibition of tubulin polymerization, with significant efficacy in animal models of breast and prostate cancer . It remains effective in cells overexpressing ABC transporter Pgp-1, suggesting potential advantages in overcoming drug resistance mechanisms . The structural similarities between this compound and 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine suggest that the latter might exhibit comparable biological activities, though possibly with different potency or selectivity profiles due to the distinct positioning of the methoxy group and the absence of N-methylation.

Comparative Activity Table

The following table compares 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine with related compounds that have been studied for their biological activities:

This comparison highlights the importance of small structural modifications in determining biological activity, suggesting that 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine might possess unique properties distinct from its structural analogues .

Future Research Directions

Structure-Activity Optimization

Future research on 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine should focus on systematic structure-activity relationship studies to optimize its biological properties. This could involve exploring various substitutions on both the pyrimidine core and the 3-methoxyphenyl group, as well as modifications to the linking amine. Based on studies of related compounds, particular attention should be paid to:

-

N-methylation of the linking amine, which has been shown to enhance apoptosis-inducing activity in similar structures

-

Exploring different electron-withdrawing and electron-donating groups at the meta position of the aniline ring

-

Investigating the effects of additional substituents on the pyrimidine core

-

Developing more efficient synthetic routes for the preparation of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine and its derivatives

Detailed Mechanism of Action Studies

Further research is needed to elucidate the precise mechanisms through which 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine exerts its biological effects. This could involve protein binding studies, enzyme inhibition assays, and computational modeling to identify potential molecular targets. Understanding these mechanisms would facilitate the rational design of more potent and selective derivatives with enhanced therapeutic properties.

Comprehensive Biological Evaluation

A comprehensive evaluation of the biological activities of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine across different therapeutic areas is warranted. This should include detailed assessments of:

-

Anticancer activity against multiple cancer cell lines

-

Antimicrobial effects against various pathogens

-

Potential applications in other disease areas

-

Toxicological profile and safety assessment

-

Pharmacokinetic properties relevant to drug development

Such studies would provide valuable insights into the compound's potential as a therapeutic agent and guide further optimization efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume